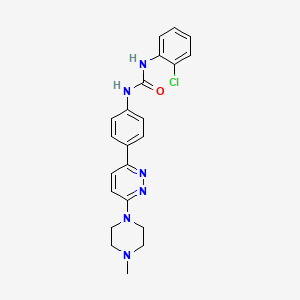
1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by the presence of a chlorophenyl group, a pyridazinyl group, and a piperazinyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule with the elimination of a small molecule such as water.
Multicomponent Reactions: These reactions involve three or more reactants coming together in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two molecules through an oxidative process, often using metal catalysts.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea can be compared with other similar compounds, such as:
Imidazopyridines: These compounds also contain a pyridazine ring and have similar applications in medicinal chemistry and material science.
Phenylureas: These compounds share the urea functional group and are used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-28-12-14-29(15-13-28)21-11-10-19(26-27-21)16-6-8-17(9-7-16)24-22(30)25-20-5-3-2-4-18(20)23/h2-11H,12-15H2,1H3,(H2,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVRBUPDZZPIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
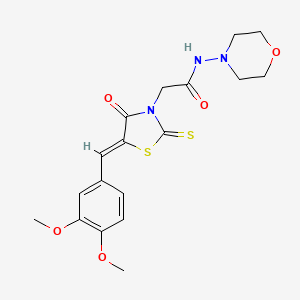

![methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2517608.png)
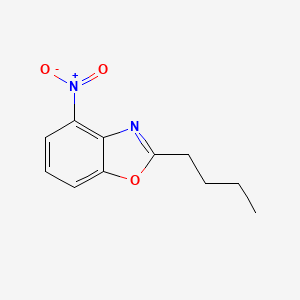
![1-[(naphthalen-1-yl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2517614.png)
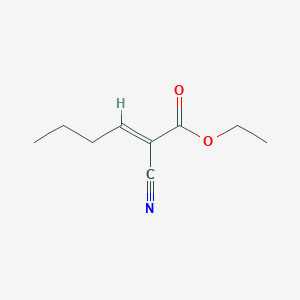
![2-(thiophen-2-yl)-1-[2-(thiophen-3-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2517617.png)
![1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2517619.png)
![N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2517620.png)
![N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2517621.png)

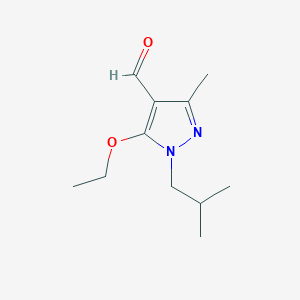
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2517627.png)
![2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2517628.png)
